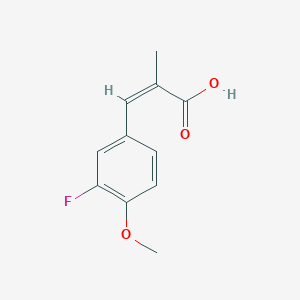![molecular formula C23H19ClN2O4 B2414704 2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922029-20-7](/img/structure/B2414704.png)
2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of 2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide generally involves multi-step organic reactions. One common synthetic route might include the following steps:
Formation of 4-chlorophenoxyacetic acid: : This intermediate can be synthesized by chlorinating phenoxyacetic acid.
Preparation of the oxazepine derivative: : This might involve the cyclization of appropriate dibenzo[b,f][1,4]oxazepine precursors in the presence of a cyclizing agent.
Condensation reaction: : This step usually involves reacting the synthesized 4-chlorophenoxyacetic acid with the oxazepine derivative under conditions that promote the formation of the amide bond. Typical reagents might include coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
On an industrial scale, the synthesis might follow similar steps but optimized for bulk production. This would involve:
Large-scale batch reactions: : Utilizing efficient stirring and temperature control to ensure uniform reactions.
Purification processes: : Including recrystallization or chromatographic techniques to achieve high purity.
Quality control: : Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm compound identity and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The molecule could undergo oxidation reactions, particularly at the aromatic rings, leading to quinone derivatives.
Reduction: : Potential reduction of the oxazepine ring might yield various reduced derivatives.
Substitution: : Electrophilic or nucleophilic substitutions could occur primarily on the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation reagents: : KMnO₄ (potassium permanganate), H₂O₂ (hydrogen peroxide).
Reduction reagents: : NaBH₄ (sodium borohydride), catalytic hydrogenation.
Substitution reagents: : Various alkylating agents or halogenating agents under controlled temperatures.
Major Products Formed
Oxidation and reduction reactions yield oxygenated or hydrogenated products, respectively. Substitution reactions can lead to a wide array of derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
In Chemistry
This compound’s unique structure makes it a valuable intermediate or reactant in organic synthesis, particularly for the development of new materials or complex molecules.
In Biology
Biologically, it might serve as a lead compound for drug development, given its structural similarities to various pharmaceutical agents known for their therapeutic properties.
In Medicine
Potential medicinal applications could include acting as an anti-inflammatory or anti-cancer agent, though more research would be necessary to confirm such uses.
In Industry
Industrial applications could involve its use as a specialty chemical in the development of advanced materials, coatings, or polymers.
Mecanismo De Acción
The specific mechanism by which 2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exerts its effects would depend on its application. Generally:
Molecular targets: : Could include enzymes or receptors involved in biological pathways.
Pathways involved: : Might involve inhibition of specific enzymes or modulation of receptor activity, impacting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-methylphenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
2-(4-bromophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Highlighting Uniqueness
What sets 2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide apart is its chlorophenoxy group, which could confer unique properties such as increased lipophilicity or distinct electronic effects, influencing its reactivity and interaction with biological targets.
Hope this satisfies your curiosity about the compound!
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c1-2-26-19-5-3-4-6-21(19)30-20-12-9-16(13-18(20)23(26)28)25-22(27)14-29-17-10-7-15(24)8-11-17/h3-13H,2,14H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJDHDJWMUQFRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

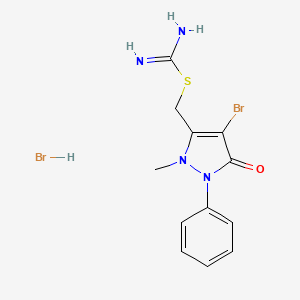
![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide](/img/structure/B2414627.png)
![5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine](/img/structure/B2414628.png)
![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)
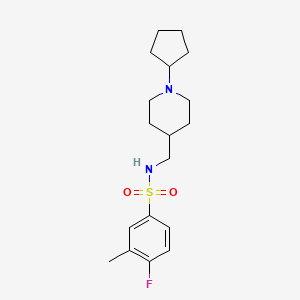
![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2414632.png)
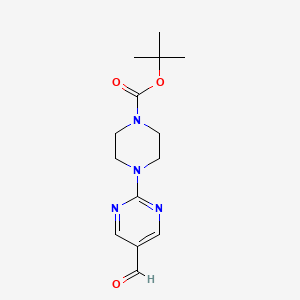
![2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414636.png)
![N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2414640.png)
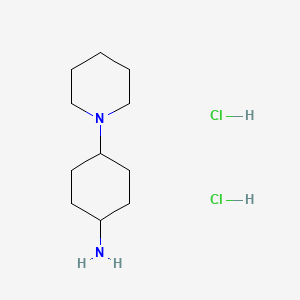
![1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2414642.png)
![Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate](/img/structure/B2414643.png)
